2-anilino-6-(2-methylphenyl)-4(3H)-pyrimidinone
Übersicht
Beschreibung
2-anilino-6-(2-methylphenyl)-4(3H)-pyrimidinone, also known as JNJ-7706621, is a small molecule inhibitor that has gained interest in the scientific community due to its potential therapeutic applications. This compound was first synthesized by Johnson & Johnson Pharmaceutical Research and Development in 2004. Since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
2-anilino-6-(2-methylphenyl)-4(3H)-pyrimidinone is a selective inhibitor of CDK1. It binds to the ATP-binding site of CDK1 and prevents its activity. CDK1 is a key regulator of the cell cycle, and its inhibition can induce cell cycle arrest and apoptosis in cancer cells. 2-anilino-6-(2-methylphenyl)-4(3H)-pyrimidinone has also been shown to inhibit the activity of other CDKs, such as CDK2 and CDK4.
Biochemical and Physiological Effects:
2-anilino-6-(2-methylphenyl)-4(3H)-pyrimidinone has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 2-anilino-6-(2-methylphenyl)-4(3H)-pyrimidinone has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-anilino-6-(2-methylphenyl)-4(3H)-pyrimidinone is its selectivity for CDK1. This allows for more targeted inhibition of the cell cycle in cancer cells. However, one limitation of 2-anilino-6-(2-methylphenyl)-4(3H)-pyrimidinone is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 2-anilino-6-(2-methylphenyl)-4(3H)-pyrimidinone. One area of interest is the development of more potent and selective CDK inhibitors. Another area of interest is the use of 2-anilino-6-(2-methylphenyl)-4(3H)-pyrimidinone in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, 2-anilino-6-(2-methylphenyl)-4(3H)-pyrimidinone has potential applications in the treatment of other diseases, such as neurodegenerative diseases and viral infections. Further research is needed to fully understand the potential of 2-anilino-6-(2-methylphenyl)-4(3H)-pyrimidinone in these areas.
Wissenschaftliche Forschungsanwendungen
2-anilino-6-(2-methylphenyl)-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications in cancer treatment. Specifically, it has been shown to inhibit the activity of cyclin-dependent kinase 1 (CDK1), which is a key regulator of the cell cycle. Inhibition of CDK1 activity has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-anilino-6-(2-methylphenyl)-4(3H)-pyrimidinone has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-anilino-4-(2-methylphenyl)-1H-pyrimidin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-12-7-5-6-10-14(12)15-11-16(21)20-17(19-15)18-13-8-3-2-4-9-13/h2-11H,1H3,(H2,18,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNCNAVMRWTEKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=O)NC(=N2)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-methylphenyl)-2-(phenylamino)pyrimidin-4(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.